molecular formula C5H4FNO4S B2848059 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid CAS No. 1909319-52-3

4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2848059
CAS RN: 1909319-52-3
M. Wt: 193.15
InChI Key: XGGFVGUPVFBXGH-UHFFFAOYSA-N
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Description

The compound “4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid” is a xenobiotic substrate analogue . It is known to cause time-dependent inactivation of the 4-4 isozyme of rat liver glutathione S-transferase when incubated .


Synthesis Analysis

Sulfonyl fluorides, such as “4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .


Molecular Structure Analysis

The molecular formula of “4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid” is CHFOS . It has an average mass of 204.176 Da and a monoisotopic mass of 203.989258 Da .


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Scientific Research Applications

Photocatalysis

Recent studies have explored its use in photocatalytic reactions:

Fragment Screening

In drug discovery, researchers have used 2-(4-(fluorosulfonyl)phenyl)acetic acid as a probe for fragment-based screening. This approach identifies small molecules that bind to specific protein targets, aiding drug development .

Safety and Hazards

The safety data sheet for a similar compound, “4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid”, indicates that it is harmful if swallowed, in contact with skin, or inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

The primary targets of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid are proteins, specifically amino acid residues such as serines, threonines, lysines, tyrosines, cysteines, and histidines . These residues are crucial for the function of many enzymes and proteins, playing roles in catalysis, structural integrity, and protein-protein interactions.

Mode of Action

4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic acid acts as a covalent modifier of these amino acid residues. The compound’s fluorosulfonyl group is highly reactive and can form a covalent bond with the side chains of these residues . This modification can alter the structure and function of the target proteins, leading to changes in their activity .

Biochemical Pathways

The exact biochemical pathways affected by 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid can vary depending on the specific proteins targeted. These could include pathways involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Sulfonyl fluorides, in general, are known for their biocompatibility and aqueous stability . These properties suggest that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability.

Result of Action

The result of the action of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid is the modification of target proteins, which can lead to changes in their activity. This can have a range of downstream effects at the molecular and cellular level, potentially influencing cell signaling, gene expression, and cellular function .

Action Environment

The action of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound. Additionally, the presence of other reactive molecules could potentially compete with the compound for its target sites . The stability of the compound could also be affected by factors such as temperature and light exposure.

properties

IUPAC Name

4-fluorosulfonyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGFVGUPVFBXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid

CAS RN

1909319-52-3
Record name 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid
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